molecular formula C7H12O2 B6280098 2-(pent-4-yn-1-yloxy)ethan-1-ol CAS No. 2243823-86-9

2-(pent-4-yn-1-yloxy)ethan-1-ol

Cat. No.: B6280098
CAS No.: 2243823-86-9
M. Wt: 128.2
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Description

2-(pent-4-yn-1-yloxy)ethan-1-ol is a chemical compound with the molecular formula C7H12O2. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (an -OH group). This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pent-4-yn-1-yloxy)ethan-1-ol typically involves the reaction of 4-pentyn-1-ol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the opening of the ethylene oxide ring and the subsequent formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pent-4-yn-1-yloxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of pent-4-ynoic acid or pent-4-ynal.

    Reduction: Formation of pent-4-en-1-ol or pentan-1-ol.

    Substitution: Formation of 2-(pent-4-yn-1-yloxy)ethyl chloride or 2-(pent-4-yn-1-yloxy)ethylamine.

Scientific Research Applications

2-(pent-4-yn-1-yloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(pent-4-yn-1-yloxy)ethan-1-ol depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its alkyne and hydroxyl groups. These interactions can lead to changes in the activity or function of the target molecule, thereby exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-yn-1-yloxy)ethan-1-ol: Similar structure but with a shorter alkyne chain.

    2-(but-3-yn-1-yloxy)ethan-1-ol: Similar structure but with a different alkyne chain length.

    2-(hex-5-yn-1-yloxy)ethan-1-ol: Similar structure but with a longer alkyne chain.

Uniqueness

2-(pent-4-yn-1-yloxy)ethan-1-ol is unique due to its specific alkyne chain length, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications where specific chain lengths are required.

Properties

CAS No.

2243823-86-9

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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